5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide
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Overview
Description
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that combines the structural elements of furan and thiophene These heterocycles are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide typically involves the reaction of acyl chlorides with heterocyclic amine derivatives. The process can be summarized as follows:
Formation of Acyl Chloride: The starting material, thiophene-2-carboxylic acid, is converted to its corresponding acyl chloride using reagents like thionyl chloride (SOCl₂).
Amidation Reaction: The acyl chloride is then reacted with furan-2-ylmethylamine under controlled conditions to form the desired carboxamide. This reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan and thiophene rings can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH₄) to form corresponding alcohols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogens (Cl₂, Br₂), nucleophiles (NH₃, OH⁻)
Major Products Formed
Oxidation: Formation of furan-2-carboxylic acid and thiophene-2-carboxylic acid derivatives.
Reduction: Formation of furan-2-ylmethanol and thiophene-2-carboxamide derivatives.
Substitution: Formation of halogenated or alkylated derivatives of the parent compound.
Scientific Research Applications
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial, antifungal, and anticancer agent due to the bioactive nature of furan and thiophene rings.
Biological Studies: It is used in enzyme inhibition studies, particularly targeting enzymes like acetylcholinesterase and butyrylcholinesterase.
Material Science: The compound’s unique structure makes it a candidate for the development of organic semiconductors and other advanced materials.
Mechanism of Action
The mechanism of action of 5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as acetylcholinesterase and butyrylcholinesterase by binding to their active sites, thereby preventing the breakdown of neurotransmitters.
Antimicrobial Activity: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide: shares similarities with other furan and thiophene derivatives such as:
Uniqueness
- The unique combination of furan and thiophene rings in this compound provides it with distinct chemical and biological properties. This dual heterocyclic structure enhances its reactivity and potential as a multifunctional bioactive compound.
Properties
IUPAC Name |
5-acetyl-N-(furan-2-ylmethyl)thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-8(14)10-4-5-11(17-10)12(15)13-7-9-3-2-6-16-9/h2-6H,7H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOCVZODOCYNAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)C(=O)NCC2=CC=CO2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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